molecular formula C8H8N2 B3389718 5-Ethynyl-6-methylpyridin-2-amine CAS No. 936344-80-8

5-Ethynyl-6-methylpyridin-2-amine

Cat. No.: B3389718
CAS No.: 936344-80-8
M. Wt: 132.16
InChI Key: ODIWBJZDPLVTSE-UHFFFAOYSA-N
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Description

5-Ethynyl-6-methylpyridin-2-amine is a functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science research. Its molecular structure incorporates both an ethynyl group and an amine group on a methyl-substituted pyridine ring, making it a versatile intermediate for chemical synthesis. The ethynyl group is particularly useful for further chemical transformations, most notably in palladium-catalyzed cross-coupling reactions, which are a cornerstone methodology for constructing complex molecular architectures . Pyridine derivatives similar to this compound are frequently explored in the development of novel pharmaceutical agents. Research into analogous structures has shown that such compounds can serve as core scaffolds for inhibitors of kinases like TBK1 and IKKε, which are relevant in metabolic disease and inflammation research . Furthermore, substituted 2-aminopyridines are of significant interest in the field of nonlinear optics (NLO) and the synthesis of advanced organic materials, as the aminopyridine moiety can contribute to π-electron delocalization and influence a material's optical properties . Researchers utilize this compound as a key precursor to develop more complex molecules for various applications, including drug discovery and the fabrication of specialized materials. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-3-7-4-5-8(9)10-6(7)2/h1,4-5H,2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIWBJZDPLVTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717460
Record name 5-Ethynyl-6-methylpyridin-2-amine
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Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936344-80-8
Record name 5-Ethynyl-6-methylpyridin-2-amine
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Record name 5-ethynyl-6-methylpyridin-2-amine
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Synthetic Methodologies for 5 Ethynyl 6 Methylpyridin 2 Amine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections of the 5-Ethynyl-6-methylpyridin-2-amine Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections. The primary functional groups that offer strategic points for disconnection are the C-C triple bond of the ethynyl (B1212043) group and the C-N bond of the amine group.

One common strategy involves disconnecting the ethynyl group at the C5 position. This leads back to a 5-halo-6-methylpyridin-2-amine precursor. The subsequent introduction of the ethynyl group can then be achieved through a cross-coupling reaction, a well-established and versatile method in organic synthesis.

Alternatively, a disconnection of the amine group at the C2 position suggests a precursor such as 2-halo-5-ethynyl-6-methylpyridine. The final amination step would then complete the synthesis. This approach is particularly useful if the corresponding halo-pyridine is readily accessible.

A more convergent approach involves disconnecting the pyridine (B92270) ring itself. This leads to acyclic precursors that can be cyclized to form the desired substituted pyridine. This strategy often allows for greater control over the placement of substituents.

Synthesis of Pyridine Ring Precursors and Intermediates for this compound

The synthesis of appropriately substituted pyridine precursors is a critical step in many synthetic routes to this compound.

Construction of the Pyridine Core

Several classic and modern cyclization reactions can be employed to construct the pyridine ring. The Bohlmann-Rahtz pyridine synthesis is a powerful two-step method for generating substituted pyridines. organic-chemistry.orgwikipedia.orgjk-sci.com It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org Modifications to this method, such as the use of Brønsted or Lewis acid catalysts, can make the reaction more efficient and milder. organic-chemistry.orgjk-sci.com

Other cyclization strategies include [4+2] and [2+2+2] cycloaddition reactions, 6π-electrocyclization, and various condensation reactions. researchgate.net The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Introduction and Functionalization of Methyl and Amine Groups

Once the pyridine core is established, the methyl and amine groups can be introduced or further functionalized. For instance, a methyl group can be introduced at the C6 position of a pre-formed pyridine ring through various C-H activation or cross-coupling methodologies.

The introduction of an amine group at the C2 position is a common transformation. This can be achieved through nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor. The Chichibabin reaction, which uses sodium amide (NaNH₂) to directly aminate the pyridine ring at the C2 position, is a classic, albeit often harsh, method. youtube.com More modern and milder copper-catalyzed amination reactions have also been developed, offering a more versatile approach. rsc.org

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule with all the required functionalities in a more streamlined fashion.

Ethynylation Strategies at the C5 Position of the Pyridine Ring

The Sonogashira coupling is a cornerstone reaction for introducing an ethynyl group onto an aromatic or vinyl halide. nrochemistry.comwikipedia.orglibretexts.org This palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is highly efficient and tolerates a wide range of functional groups. nrochemistry.comwikipedia.org In the context of synthesizing this compound, a 5-halo-6-methylpyridin-2-amine would be reacted with a suitable ethynylating agent, such as trimethylsilylacetylene, followed by desilylation. The reactivity of the halide in the Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Copper-free Sonogashira coupling protocols have also been developed to create more environmentally friendly and sometimes more efficient processes. researchgate.net

Amination Approaches for 2-Aminopyridine (B139424) Formation

As mentioned previously, the amination of the pyridine ring at the C2 position is a key transformation. The Chichibabin reaction provides a direct route, though it can be limited by its harsh conditions and potential for side reactions. youtube.com

A more contemporary and widely applicable method is the copper-catalyzed amination of 2-halopyridines. rsc.org These reactions typically use a copper(I) or copper(II) catalyst, a ligand, and a base to facilitate the coupling of an amine source with the halopyridine. This approach offers greater functional group tolerance and milder reaction conditions compared to the Chichibabin reaction.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction. youtube.commdpi.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.com The key precursor for this synthesis is a halogenated derivative of 6-methylpyridin-2-amine, such as 5-bromo- or 5-iodo-6-methylpyridin-2-amine.

A critical aspect of optimization is the screening of various palladium catalysts and ligands. The electronic and steric properties of the phosphine (B1218219) ligands on the palladium catalyst can significantly impact the reaction's efficiency. rsc.org For instance, bulky, electron-rich phosphine ligands have been shown to be effective in many cross-coupling reactions. rsc.org The choice of the palladium precatalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, also plays a crucial role. researchgate.net

The base is another vital component, serving to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. Amine bases like triethylamine (B128534) are commonly employed. nih.gov The solvent system must be capable of dissolving the reactants and catalysts. A mixture of solvents, such as tetrahydrofuran (B95107) (THF) and triethylamine, is often used. researchgate.net

Temperature is a key variable to control, with many Sonogashira reactions proceeding efficiently at room temperature, which is advantageous for preventing side reactions and decomposition of sensitive functional groups. nih.gov

Below is an illustrative data table, based on findings from related Sonogashira reactions, showcasing how variations in reaction conditions can affect the yield of the desired product.

EntryPalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)10TriethylamineTHF25Moderate
2PdCl₂(PPh₃)₂ (5)10TriethylamineTHF25Good
3Pd(OAc)₂ (2) / P(t-Bu)₃ (4)5DiisopropylamineDMF50High
4PdCl₂(dppf) (3)5Cesium CarbonateDioxane80Good
5Pd/C (10)15PiperidineToluene100Moderate

This table is a hypothetical representation based on typical Sonogashira reaction optimizations and does not represent experimentally verified data for the synthesis of this compound.

Analytical Techniques for Reaction Monitoring and Compound Characterization

Beyond basic identification, a suite of advanced analytical techniques is essential for monitoring the progress of the synthesis of this compound and for the unambiguous structural elucidation of the final product.

Reaction Monitoring:

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is a powerful tool for monitoring the progress of the Sonogashira coupling reaction. nih.govrsc.orguobasrah.edu.iqbeilstein-journals.org By taking aliquots from the reaction mixture at different time points, the consumption of the starting materials (e.g., 5-bromo-6-methylpyridin-2-amine) and the formation of the product can be quantified. This allows for the determination of the reaction kinetics and helps in identifying the optimal reaction time. The use of mixed-mode chromatography columns can be particularly advantageous for the separation of polar pyridine compounds. rsc.org In-situ monitoring techniques, such as those based on spectroscopy, can also provide real-time information about the reaction progress without the need for sampling.

Compound Characterization:

Once the synthesis is complete and the product is purified, a combination of spectroscopic techniques is employed for its detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides the fundamental framework for the structure. However, for a complete and unambiguous assignment of all proton and carbon signals in a substituted pyridine like this compound, advanced two-dimensional (2D) NMR techniques are indispensable. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the pyridine ring and the methyl group. walisongo.ac.idresearchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon signal based on its attached proton. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbons of the ethynyl group and the C5 and C6 carbons of the pyridine ring, by observing their long-range couplings to nearby protons. walisongo.ac.idresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

The following table outlines the types of data obtained from these advanced analytical techniques for a compound like this compound.

Analytical TechniqueInformation Obtained
HPLC-MS Retention time, purity assessment, molecular weight confirmation, and reaction progress monitoring.
¹H NMR Chemical shifts and coupling constants of protons, providing information on the electronic environment and connectivity of hydrogen atoms.
¹³C NMR Chemical shifts of carbon atoms, identifying the carbon skeleton.
COSY Correlation between coupled protons, establishing the proton network within the molecule.
HSQC/HMQC Direct one-bond correlations between protons and the carbons they are attached to.
HMBC Long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and confirming the overall structure.
HRMS Precise molecular weight, confirming the elemental formula.

The comprehensive application of these synthetic optimization strategies and advanced analytical methodologies is fundamental to ensuring the efficient and reliable production of high-purity this compound for its intended research and development purposes.

Chemical Transformations and Derivatization of 5 Ethynyl 6 Methylpyridin 2 Amine

Reactions at the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a hub of chemical reactivity, readily participating in a variety of addition and coupling reactions. This functionality allows for the introduction of diverse substituents, including aromatic and heterocyclic rings, as well as the construction of new heterocyclic systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Formation

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. While specific examples detailing the use of 5-ethynyl-6-methylpyridin-2-amine in CuAAC reactions are not extensively documented in publicly available literature, the general applicability of this reaction to terminal alkynes strongly suggests its feasibility.

The reaction would involve the treatment of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting product would be a 1-(substituted)-4-((2-amino-6-methylpyridin-5-yl)methyl)-1H-1,2,3-triazole. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for creating libraries of complex molecules.

Table 1: Postulated Products of CuAAC Reaction with this compound

Azide Reactant (R-N₃)Postulated Triazole Product
Benzyl azide1-Benzyl-4-((2-amino-6-methylpyridin-5-yl)methyl)-1H-1,2,3-triazole
Phenyl azide1-Phenyl-4-((2-amino-6-methylpyridin-5-yl)methyl)-1H-1,2,3-triazole
3-Azidopropan-1-ol3-(4-((2-Amino-6-methylpyridin-5-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki) for Aryl/Alkenyl Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The ethynyl group of this compound serves as an excellent handle for such transformations, enabling the introduction of various aryl and alkenyl substituents.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The Sonogashira coupling of this compound with an aryl halide (Ar-X) would typically be carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). This reaction would yield a 5-(arylethynyl)-6-methylpyridin-2-amine derivative, effectively extending the conjugation of the pyridine (B92270) system.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While less common for terminal alkynes themselves, a modified Heck-type reaction could potentially be employed to functionalize the ethynyl group of this compound.

Suzuki Coupling: The Suzuki coupling typically involves the reaction of an organoboron compound with an organohalide. To utilize the ethynyl group in a Suzuki-type reaction, it would first need to be converted to a suitable derivative, such as a vinylboronate, via a hydroboration reaction. The resulting vinylboronate could then be coupled with an aryl or vinyl halide under standard Suzuki conditions (a palladium catalyst and a base) to yield a 5-(alkenyl)- or 5-(aryl)-substituted pyridine derivative.

Table 2: Potential Products from Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerPotential Product
SonogashiraIodobenzene5-(Phenylethynyl)-6-methylpyridin-2-amine
Sonogashira4-Bromotoluene5-((4-Methylphenyl)ethynyl)-6-methylpyridin-2-amine
Suzuki (post-hydroboration)4-Iodoanisole5-(2-(4-Methoxyphenyl)vinyl)-6-methylpyridin-2-amine

Hydration and Hydroamination Reactions of the Triple Bond

The carbon-carbon triple bond of this compound is susceptible to addition reactions such as hydration and hydroamination.

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst (or other transition metal catalysts), the alkyne can undergo hydration. According to Markovnikov's rule, this would lead to the formation of a methyl ketone, specifically 1-(2-amino-6-methylpyridin-5-yl)ethan-1-one.

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various transition metals. Intramolecular hydroamination, if sterically feasible, could lead to the formation of a new heterocyclic ring system. Intermolecular hydroamination with a different amine would result in the formation of an enamine or imine, depending on the reaction conditions and the nature of the amine.

Cycloaddition Reactions Involving the Ethynyl Group

Beyond the CuAAC reaction, the ethynyl group can participate in other cycloaddition reactions. For instance, [2+2+2] cycloadditions catalyzed by transition metals like cobalt or rhodium could potentially be used to construct a new benzene (B151609) ring fused to the pyridine core by reacting this compound with two molecules of another alkyne. Diels-Alder reactions, where the alkyne acts as a dienophile, are also a possibility with suitable dienes, leading to the formation of a six-membered ring.

Reactions at the Amine Moiety

The primary amine group at the 2-position of the pyridine ring is a versatile nucleophile and can readily undergo a variety of functionalization reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The amine group can be alkylated using various alkylating agents such as alkyl halides or sulfates. The reaction typically proceeds in the presence of a base to neutralize the acid formed. Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can be achieved, leading to the formation of secondary or tertiary amines, respectively. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield N-methyl-5-ethynyl-6-methylpyridin-2-amine.

N-Acylation: The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base such as pyridine or triethylamine would produce N-(5-ethynyl-6-methylpyridin-2-yl)acetamide. This reaction is often used to protect the amine group during other transformations or to introduce a new functional handle.

Table 3: Products of N-Alkylation and N-Acylation

Reaction TypeReagentProduct
N-AlkylationMethyl iodideN-Methyl-5-ethynyl-6-methylpyridin-2-amine
N-AlkylationBenzyl bromideN-Benzyl-5-ethynyl-6-methylpyridin-2-amine
N-AcylationAcetyl chlorideN-(5-Ethynyl-6-methylpyridin-2-yl)acetamide
N-AcylationBenzoyl chlorideN-(5-Ethynyl-6-methylpyridin-2-yl)benzamide

Formation of Amides, Ureas, and Sulfonamides

The primary amino group at the C2 position of the pyridine ring is a key site for nucleophilic attack, allowing for the straightforward synthesis of a diverse range of derivatives, including amides, ureas, and sulfonamides. These functional groups are significant in medicinal chemistry for their ability to form hydrogen bonds and modulate the electronic and lipophilic properties of a molecule.

Amide Synthesis: The formation of amides from this compound can be readily achieved by reacting it with various acylating agents. Standard methods include the reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct. Alternatively, amide coupling reagents can be employed for reactions with carboxylic acids. These reagents, such as 1-propylphosphonic anhydride (T3P®) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), facilitate amide bond formation under mild conditions. researchgate.netresearchgate.net

Urea (B33335) Synthesis: Urea derivatives can be synthesized by the reaction of the primary amine with isocyanates. This addition reaction is typically efficient and proceeds without the need for a catalyst. The resulting ureas often exhibit distinct biological activities due to their hydrogen-bonding capabilities. nih.gov The sulfonylurea functional group, in particular, is a well-known pharmacophore in medicinal chemistry. pharmgkb.org

Sulfonamide Synthesis: The reaction of this compound with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This reaction is a common method for introducing the sulfonamide functional group, which is a key component in a wide range of therapeutic agents. masterorganicchemistry.com The reaction of aryl sulfonyl chlorides with primary amines can also proceed via a Smiles rearrangement under certain conditions. acs.org

Table 1: Potential Reagents for the Derivatization of the Amino Group
DerivativeReagent ClassSpecific ExampleReaction Conditions
AmideAcyl ChlorideAcetyl chlorideBase (e.g., Triethylamine) in an inert solvent (e.g., DCM)
AmideCarboxylic AcidBenzoic acidCoupling agent (e.g., T3P®, DMTMM)
UreaIsocyanatePhenyl isocyanateInert solvent (e.g., THF)
SulfonamideSulfonyl Chloridep-Toluenesulfonyl chlorideBase (e.g., Pyridine)

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.net this compound can participate in these reactions in two principal ways: either as a nucleophile via its amino group in a Buchwald-Hartwig amination, or as a coupling partner after conversion to a halo-pyridine.

In a Buchwald-Hartwig amination, the 2-amino group of the target molecule can react with an aryl or heteroaryl halide in the presence of a palladium catalyst and a suitable ligand to form a diarylamine. This reaction is a versatile method for constructing complex nitrogen-containing molecules.

Conversely, if a halogen, such as bromine or chlorine, is introduced onto the pyridine ring, for instance at the 3- or 5-position, the resulting halo-pyridine can undergo palladium-catalyzed amination with a variety of primary or secondary amines. Research on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) has demonstrated successful Suzuki cross-coupling reactions with various arylboronic acids, highlighting the utility of halogenated pyridines in such transformations. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Generally, pyridine and its derivatives are more reactive towards nucleophiles than benzene. masterorganicchemistry.com The electron-withdrawing nitrogen atom lowers the energy of the anionic Meisenheimer complex intermediate, facilitating the reaction. masterorganicchemistry.com SNAr reactions on pyridines occur preferentially at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). stackexchange.comwikipedia.org For a nucleophilic attack to occur, a good leaving group, such as a halide, must be present at one of these activated positions. In the case of this compound, a pre-existing leaving group at the 4- or 6-position would be readily displaced by a nucleophile. The reaction is often accelerated by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyridine ring is generally more difficult than on benzene due to the deactivating effect of the ring nitrogen. However, the presence of activating substituents can facilitate this reaction. In this compound, the 2-amino group is a powerful activating, ortho- and para-directing group. The 6-methyl group is also an activating, ortho- and para-directing group. The 5-ethynyl group is a deactivating group. Considering these effects, electrophilic substitution is most likely to occur at the C3 position, which is ortho to the strongly activating amino group and not sterically hindered by the methyl group. The C5 position is also activated by the amino group (para), but the deactivating effect of the ethynyl group at this position would likely disfavor substitution there. Kinetic studies on the bromination of 5-substituted 2-aminopyridines have shown that these compounds react as free bases. rsc.org

Metal-Catalyzed C-H Functionalization of the Pyridine Ring System

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic rings. acs.org The 2-amino group in this compound can act as an effective directing group in such transformations, guiding a metal catalyst to a specific C-H bond.

Palladium-Catalyzed C-H Functionalization: Palladium catalysts have been used for the direct arylation of pyridines. nih.gov For 2-aminopyridines, C-H polyfluoroarylation has been shown to occur at the C5-position. nih.gov N-aryl-2-aminopyridines are versatile substrates in transition metal-catalyzed reactions due to the directing ability of the pyridyl group. rsc.orgnih.gov

Rhodium- and Iridium-Catalyzed C-H Functionalization: Rhodium(III) and Iridium(III) catalysts are also highly effective for C-H activation. nih.gov Iridium-catalyzed C-H borylation is a valuable method for preparing heteroaryl boronates, though the reactivity of pyridines can be challenging due to catalyst inhibition by the nitrogen lone pair. rsc.orgnih.govrsc.org This inhibition can often be overcome by the presence of a substituent at the C2 position. rsc.orgnih.gov The borylation of substituted pyridines is influenced by both steric and electronic effects. researchgate.net Iridium-catalyzed C3-selective C–H borylation of pyridines has been achieved using specialized ligands. acs.org Rhodium catalysts have been used for the synthesis of fluorinated pyridines and for the coupling of pyridines with imines. escholarship.orgnih.gov

Table 2: Examples of Metal-Catalyzed C-H Functionalization on Pyridine Rings
Catalyst SystemReaction TypeTypical Position of FunctionalizationReference
Palladium(II) AcetateDi-arylationC2 and C6 nih.gov
Perfluoroaryl-Pd speciesPolyfluoroarylationC5 nih.gov
Iridium-based catalystBorylationC3 or C4/C5 depending on ligands and substituents researchgate.netacs.org
Rhodium(III) catalystAnnulation with alkynesChelation-assisted C-H activation nih.gov

Stereoselective Transformations and Chiral Derivatization Strategies

Introducing chirality into the this compound scaffold can be approached through several strategies, focusing on either the existing functional groups or the synthesis of the molecule itself.

Chiral Derivatization: A common strategy for resolving racemates or creating chiral molecules is through chiral derivatization. researchgate.net The primary amino group of this compound can be reacted with a chiral reagent, such as a chiral carboxylic acid or a derivative thereof, to form a pair of diastereomers. researchgate.net These diastereomers, having different physical properties, can then be separated by standard techniques like chromatography. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically pure amine.

Stereoselective Reactions: The ethynyl group offers a handle for stereoselective transformations. masterorganicchemistry.comwikipedia.org For example, catalytic asymmetric hydrogenation of the alkyne could lead to a chiral ethyl or vinyl substituent, depending on the reaction conditions. Stereoselective addition reactions across the carbon-carbon triple bond, potentially catalyzed by chiral transition metal complexes, could also be employed to install new stereocenters. nih.gov Furthermore, enzymatic reactions are known for their high regio- and stereoselectivity and could potentially be used to modify the molecule. mdpi.com

Asymmetric Synthesis: An alternative approach is the asymmetric total synthesis of the molecule, where chirality is introduced from the beginning of the synthetic sequence. youtube.com This could involve using chiral catalysts or starting from a chiral precursor. The asymmetric synthesis of complex natural products like tetrodotoxin, which also contains a nitrogen heterocycle, demonstrates the power of such methods. wikipedia.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Ethynyl 6 Methylpyridin 2 Amine Derivatives

Systematic Modification of the Ethynyl (B1212043) Group and its Impact on SAR/SPR

The ethynyl group at the C5 position of the pyridine (B92270) ring is a critical determinant of the biological activity of 5-ethynyl-6-methylpyridin-2-amine derivatives. Its linear geometry and electron-rich triple bond provide a key interaction point with various biological targets. Studies on related compounds, such as 2-methyl-6-(substituted-arylethynyl)pyridines, which are potent and selective noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), have provided a foundational understanding of the SAR of the ethynyl moiety. researchgate.netnih.gov

In these studies, replacing the terminal hydrogen of the ethynyl group with various substituted aryl rings has been shown to significantly modulate antagonist potency. For instance, the parent compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) serves as a benchmark for mGluR5 antagonism. researchgate.netnih.gov Modifications to the phenyl ring of MPEP analogues have demonstrated that both electronic and steric factors play a crucial role in receptor affinity.

A key finding is that substitution on the phenyl ring can either enhance or diminish activity. For example, introducing electron-withdrawing groups, such as a cyano or a nitro group, at the meta-position of the phenyl ring generally leads to an increase in potency. Conversely, bulky substituents or certain electron-donating groups can be detrimental to activity. nih.gov These observations suggest that the electronic profile and the spatial arrangement of the substituent on the ethynyl-aryl moiety are critical for optimal interaction within the allosteric binding pocket of the mGluR5 receptor. researchgate.netnih.gov

The following interactive data table summarizes the mGluR5 binding affinities of selected 2-methyl-6-(substituted-arylethynyl)pyridine analogues, illustrating the impact of ethynyl group modifications.

CompoundR Group (on phenylethynyl)mGluR5 Binding Affinity (IC₅₀, nM)
MPEPH28
M-MTEP3-methoxy16
Fenobam3-hydroxy56
10 3-cyano10
20 3-fluoro20
21 3-chloro15
22 3-bromo12
23 3-iodo11

Data sourced from a study on mGluR5 antagonists. researchgate.netnih.gov

These findings underscore the importance of the ethynyl group as a scaffold for introducing diverse functionalities to fine-tune the pharmacological profile of this compound derivatives. The ability to systematically modify this group allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Exploration of Substituent Effects on the Amine Moiety for SAR/SPR

The 2-amino group on the pyridine ring is another key site for structural modification that significantly influences the SAR and SPR of this compound derivatives. This primary amine can act as a hydrogen bond donor and a basic center, playing a vital role in molecular recognition and binding to target proteins.

While specific SAR studies on N-substituted derivatives of this compound are not extensively documented in publicly available literature, general principles can be drawn from studies on related 2-aminopyridine-containing compounds. For example, in the development of antimalarial 3,5-diaryl-2-aminopyridines, modifications to the 2-amino group were found to be critical for activity. nih.gov In that series, replacement of the 2-amino group or its substitution with bulky groups led to a significant loss of antiplasmodial activity, highlighting its importance for the observed biological effect. nih.gov

The basicity of the 2-amino group, and consequently its ionization state at physiological pH, is a crucial property that can be modulated by N-substitution. The introduction of electron-withdrawing groups on the nitrogen atom would decrease its basicity, potentially altering its ability to form key ionic interactions or hydrogen bonds with a target receptor. Conversely, alkyl substitution could increase basicity and introduce steric bulk, which may either enhance or disrupt binding depending on the topology of the binding site.

Furthermore, the amine moiety serves as a synthetic handle for the introduction of a wide array of functional groups, allowing for the exploration of diverse chemical space. Acylation, sulfonylation, and alkylation reactions can be employed to generate a library of derivatives with varied physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These properties, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical aspects of drug development.

Regioselective Functionalization and Positional Isomerism on the Pyridine Ring and their Influence on SAR/SPR

The pyridine ring of this compound offers several positions for functionalization, and the regioselectivity of these modifications has a profound impact on the resulting SAR and SPR. The electronic nature of the pyridine ring, with its electron-deficient character, and the directing effects of the existing substituents (amino, methyl, and ethynyl groups) govern the outcome of electrophilic and nucleophilic substitution reactions.

Studies on the regioselective functionalization of various pyridine derivatives have demonstrated that the position of a substituent can dramatically alter biological activity. mdpi.com For instance, the introduction of a substituent at the C3 or C4 position of the this compound scaffold would lead to positional isomers with distinct electronic and steric profiles compared to the parent molecule. These changes can significantly affect how the molecule orients itself within a binding pocket and interacts with key amino acid residues.

For example, in the context of antimalarial 3,5-diarylaminopyridines, moving a substituent from one position to another on the pyridine core resulted in significant changes in activity. nih.gov This highlights the sensitivity of biological targets to the precise spatial arrangement of functional groups on the heterocyclic scaffold.

The development of regioselective synthetic methods is therefore crucial for systematically exploring the SAR of the pyridine core. rsc.org Techniques such as directed ortho-metalation, halogen-dance reactions, and transition-metal-catalyzed cross-coupling reactions allow for the controlled introduction of substituents at specific positions, enabling a detailed mapping of the SAR landscape. mdpi.com The ability to create a diverse set of positional isomers is essential for identifying the optimal substitution pattern for a given biological target.

Conformational Analysis of this compound Derivatives and its Implications for Interactions

Furthermore, the ethynyl group, while linear, allows for rotation of any terminal substituent, which can adopt various orientations relative to the pyridine ring. The preferred conformation will be influenced by a combination of steric and electronic interactions within the molecule and with its environment. For flexible derivatives, computational methods such as molecular mechanics and quantum chemical calculations, in conjunction with experimental techniques like NMR spectroscopy, are employed to determine the low-energy conformations. mdpi.com

Understanding the preferred conformations of these derivatives is crucial for rational drug design. By identifying the bioactive conformation—the specific three-dimensional structure the molecule adopts when bound to its target—researchers can design new analogues that are pre-organized into this favorable geometry. This can lead to an increase in binding affinity and selectivity, as less entropic penalty is paid upon binding. The interplay between the conformational preferences of the molecule and the topology of the receptor's binding site is a key determinant of biological activity.

Computational and Theoretical Investigations of 5 Ethynyl 6 Methylpyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

The electronic character of 5-Ethynyl-6-methylpyridin-2-amine is defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The HOMO represents the region from which an electron is most likely to be donated. For this molecule, the HOMO is expected to be localized predominantly on the electron-rich aminopyridine ring and the exocyclic amino group. The nitrogen lone pairs of the amino group and the pyridine (B92270) ring contribute significantly, making these sites susceptible to electrophilic attack.

LUMO : The LUMO represents the region most likely to accept an electron. It is expected to be distributed across the π-conjugated system of the pyridine ring and the electron-withdrawing ethynyl (B1212043) group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.

DFT calculations can predict molecular reactivity through analysis of FMOs and molecular electrostatic potential (MEP) maps.

Nucleophilic Sites : The MEP would show negative potential (electron-rich regions) around the pyridine ring nitrogen and the exocyclic amino nitrogen, confirming them as the primary sites for protonation and reaction with electrophiles.

Electrophilic Sites : The ethynyl group, due to its π-system, can act as an electrophile in certain reactions but is more commonly involved in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or cycloadditions.

Reaction Mechanisms : Computational studies can model the transition states and energy profiles of potential reactions. For instance, DFT could be used to elucidate the mechanism of copper-catalyzed amination reactions, which are common for synthesizing aminopyridine derivatives. rsc.org This allows for the prediction of the most favorable reaction pathways and conditions.

Acidity and Basicity: The molecule possesses two primary basic centers: the endocyclic pyridine nitrogen and the exocyclic amino group. The lone pair of electrons on the nitrogen atom makes amines basic. libretexts.org

Pyridine Nitrogen : Generally, the ring nitrogen of 2-aminopyridine (B139424) is the more basic site. Its pKa can be modulated by substituents. The electron-donating methyl group at position 6 would slightly increase its basicity compared to unsubstituted 2-aminopyridine.

Amino Nitrogen : The lone pair on the exocyclic amino group is delocalized into the aromatic pyridine ring, which reduces its basicity relative to a typical alkylamine. libretexts.org The electron-withdrawing effect of the ethynyl group at position 5 would further decrease the basicity of both nitrogen atoms.

Acidity : The hydrogens of the amino group are weakly acidic, with a very high pKa, meaning a very strong base is required for their deprotonation. libretexts.org

Tautomerism: Prototropic tautomerism is a key consideration for heterocyclic amines. This compound can theoretically exist in an equilibrium between the amino form and an imino form.

Amino-Imino Tautomerism : This involves the migration of a proton from the exocyclic amino group to the endocyclic ring nitrogen. However, for 2-aminopyridine and its derivatives, the amino tautomer is overwhelmingly more stable and is the predominant form under physiological conditions. nih.govnih.gov Computational studies on related systems like aminopurines confirm that the amino form is generally more stable than the imino form, though the energy difference can be influenced by the solvent environment. mdpi.com

Molecular Docking and Molecular Dynamics Simulations to Elucidate Binding Modes (Preclinical Focus)

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein, and to assess the stability of the resulting complex. While no specific docking studies for this compound have been published, its structural motifs are highly relevant in medicinal chemistry.

The 2-aminopyridine scaffold is a privileged structure known as a "hinge-binder" that interacts with the hinge region of many protein kinases. Computational modeling would likely show:

Binding Mode : The exocyclic amino group and the pyridine ring nitrogen act as a bidentate hydrogen bond donor and acceptor, respectively. This pattern allows the molecule to form crucial hydrogen bonds with the backbone amide groups in the hinge region of a kinase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction (Preclinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. A single compound like this compound would not be the subject of a QSAR model itself, but would rather be one data point within a larger library of analogues.

In a hypothetical QSAR study for a series of aminopyridine-based inhibitors, this compound would be characterized by various molecular descriptors:

Electronic Descriptors : Atomic partial charges, dipole moment, and HOMO/LUMO energies calculated via DFT.

Steric Descriptors : Molecular volume, surface area, and specific shape indices.

Lipophilicity Descriptors : The partition coefficient (LogP), which for this molecule is predicted to be around 1.2. uni.lu

These descriptors, along with the measured biological activity (e.g., IC₅₀) for the entire series, would be used to build a mathematical model using techniques like multiple linear regression or machine learning. nih.gov Such a model could then predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Structural Elucidation

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of a synthesized compound.

NMR Spectroscopy : DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would predict distinct signals for the methyl protons, the two non-equivalent aromatic protons, the acetylenic proton, and the amine protons. Comparing these predicted shifts with experimental data is a powerful method for structure verification.

IR Spectroscopy : The vibrational frequencies from a DFT calculation correspond to peaks in an infrared (IR) spectrum. Key predicted vibrations for this molecule would include N-H stretching bands for the amine group, the characteristic C≡C stretching frequency of the alkyne (typically ~2100-2260 cm⁻¹), and a series of aromatic C-C and C-N stretching and bending modes. researchgate.net

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. For this conjugated system, π→π* and n→π* transitions would be calculated, providing theoretical absorption maxima (λ_max) that can be compared with experimental spectra to understand the electronic structure.

Table of Predicted Spectroscopic Data (Hypothetical) Based on typical values for related functional groups and DFT predictions for similar molecules.

Spectroscopy TypeGroupPredicted Chemical Shift / Wavenumber
¹H NMR-CH₃ (Methyl)~2.4 ppm (singlet)
¹H NMR-NH₂ (Amine)~4.5-5.5 ppm (broad singlet)
¹H NMRPyridine-H~6.5-7.5 ppm (two doublets)
¹H NMRC≡C-H (Ethynyl)~3.0 ppm (singlet)
¹³C NMR-CH₃~20-25 ppm
¹³C NMR-C≡C-~70-90 ppm
¹³C NMRPyridine-C~105-160 ppm
IRN-H Stretch~3300-3500 cm⁻¹
IRC≡C-H Stretch~3300 cm⁻¹
IRC≡C Stretch~2150 cm⁻¹
IRC=C, C=N Stretch~1500-1650 cm⁻¹

Preclinical Research Applications and Biological Evaluation of 5 Ethynyl 6 Methylpyridin 2 Amine and Its Analogs

Design Principles for Target-Specific Ligands and Modulators

Without experimental data, the design principles for ligands based on the 5-Ethynyl-6-methylpyridin-2-amine scaffold can only be hypothesized based on the known activities of related aminopyridine compounds. The aminopyridine core is a common scaffold in medicinal chemistry, often utilized for its ability to form key hydrogen bond interactions with biological targets such as protein kinases. The ethynyl (B1212043) group, a rigid and linear moiety, can act as a pharmacophore that interacts with specific amino acid residues in a target's binding pocket, potentially through hydrophobic or pi-stacking interactions. The methyl group at the 6-position could influence the compound's conformation and metabolic stability. However, without specific research on this compound, these remain theoretical considerations.

In Vitro Biochemical Assay Development and Screening Methodologies

The evaluation of a novel compound like this compound would typically involve a cascade of in vitro assays to determine its biological activity.

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, it is plausible that this compound would be screened against a panel of protein kinases. Standard assays would measure the compound's ability to inhibit the phosphorylation of a substrate by a specific kinase, often using methods like radiometric assays, fluorescence polarization, or time-resolved fluorescence resonance energy transfer (TR-FRET).

Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels)

The compound could also be evaluated for its ability to bind to and modulate the activity of various receptors. Radioligand binding assays would be employed to determine the affinity of the compound for a specific receptor. Subsequent functional assays, such as measuring changes in intracellular second messengers (e.g., cAMP, Ca2+) or ion flow, would reveal whether the compound acts as an agonist, antagonist, or allosteric modulator.

Cell-Based Functional Assays (e.g., Pathway Modulation, Reporter Gene Assays)

To understand the compound's effect in a more physiologically relevant context, cell-based assays would be crucial. These could include proliferation assays to assess cytotoxic or cytostatic effects, reporter gene assays to measure the activation or inhibition of specific signaling pathways, and high-content imaging to observe changes in cellular morphology or protein localization.

Identification of Molecular Targets and Elucidation of Mechanism of Action (Preclinical)

A key step in preclinical research is the identification of the specific molecular target(s) of a new compound. For this compound, this would likely involve techniques such as affinity chromatography, chemical proteomics, or computational target prediction followed by experimental validation. Once a primary target is identified, further studies would be conducted to elucidate the precise mechanism of action, for instance, determining if it is a competitive, non-competitive, or uncompetitive inhibitor in the case of an enzyme.

Investigation of Selectivity and Potency in Preclinical Models

A critical aspect of drug development is ensuring that a compound is both potent and selective for its intended target to minimize off-target effects. The potency of this compound would be quantified by its IC50 or EC50 value in various assays. Its selectivity would be determined by screening it against a broad panel of related and unrelated biological targets. For example, if it is identified as a kinase inhibitor, it would be tested against a large number of kinases to generate a selectivity profile.

Utility as Chemical Probes for Biological Systems and Imaging Agents (e.g., PET Ligands)

The core structure of this compound has served as a foundational scaffold for the development of sophisticated chemical probes and imaging agents, particularly for positron emission tomography (PET). While direct research on this compound as a PET ligand is not extensively documented, its analogs and derivatives have demonstrated significant potential in visualizing and studying complex biological systems, most notably in the context of neurodegenerative diseases.

Researchers have successfully synthesized and evaluated a range of derivatives for their ability to bind to specific targets within the central nervous system. These efforts have led to the creation of novel radioligands for imaging amyloid plaques in Alzheimer's disease and aggregated α-synuclein in Parkinson's disease.

One area of significant advancement involves the development of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging α-synuclein aggregates, a key pathological hallmark of Parkinson's disease. scilit.commdpi.com In a notable study, a series of these derivatives were synthesized and assessed for their binding affinity to α-synuclein. scilit.com Several compounds from this series exhibited high affinity and were subsequently radiolabeled for further evaluation. scilit.com PET imaging studies in non-human primates with some of these radiolabeled compounds indicated successful penetration of the blood-brain barrier and favorable washout pharmacokinetics. scilit.commdpi.com

An in vitro binding assay using [¹²⁵I]8i, a potent radioligand from this series, demonstrated a dissociation constant (Kd) of 5 nM for both Parkinson's disease brain tissues and Lewy body dementia (LBD)-amplified fibrils. scilit.commdpi.com This high affinity and selectivity for Parkinson's disease tissues over Alzheimer's disease or control tissues underscore the potential of this class of compounds as effective PET probes for detecting α-synuclein aggregates in living organisms. scilit.commdpi.com

Another relevant analog, 2-(2-(3-[¹¹C]Methoxyphenyl)ethynyl)pyridine, known as [¹¹C]M-MPEP, has been developed as a radioligand for PET imaging of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov This receptor is implicated in a variety of central nervous system disorders, making it a valuable target for therapeutic drug development. nih.gov The development of [¹¹C]M-MPEP, which features a similar ethynylpyridine core, highlights the versatility of this chemical scaffold in creating probes for different neurological targets. nih.gov

Furthermore, research into 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles has yielded promising imaging agents for amyloid plaques associated with Alzheimer's disease. nih.gov Several compounds in this series displayed low-nanomolar in vitro binding affinities for the Aβ1-40 peptide. nih.gov The successful radiolabeling of these compounds with high radiochemical purity further supports their potential application as in vivo imaging agents. nih.gov

The collective findings from studies on these analogs and derivatives of this compound showcase the significant utility of this chemical family in advancing our understanding of neurological disorders through non-invasive imaging techniques.


Advanced Materials Science and Catalysis Applications of 5 Ethynyl 6 Methylpyridin 2 Amine Derivatives

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The unique structural characteristics of 5-Ethynyl-6-methylpyridin-2-amine make it a highly promising candidate for the construction of coordination complexes and Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. nih.govmdpi.com The synthesis of MOFs typically involves methods like solvothermal or electrochemical synthesis, where factors such as solvent, temperature, and metal-to-ligand ratio are crucial in determining the final structure and properties. nih.govmdpi.combohrium.com

Ligand Design for Metal Complexation

This compound possesses multiple coordination sites, making it a versatile building block in coordination chemistry. The molecule features three distinct functional groups capable of interacting with metal centers:

Pyridinic Nitrogen: The nitrogen atom within the pyridine (B92270) ring is a soft Lewis base, readily coordinating to a wide range of transition metals. This is a well-established coordination site in many pyridine-derived ligands. researchgate.netjscimedcentral.com

Exocyclic Amino Group: The amino (-NH₂) group at the 2-position provides a hard Lewis base site. This group can coordinate to a metal ion either alone or in concert with the pyridinic nitrogen to form a stable five-membered chelate ring. sciencenet.cnrsc.org

Ethynyl (B1212043) Group: The carbon-carbon triple bond (–C≡CH) can participate in π-coordination with electron-rich transition metals. Furthermore, the terminal alkyne can be deprotonated to form an acetylide, which acts as a strong σ-donating and π-accepting ligand, capable of bridging two or more metal centers.

This combination of a bidentate N,N'-chelating unit (pyridine and amine) and a functional ethynyl group allows for diverse coordination modes. It can act as a simple monodentate, a bidentate chelating ligand, or a bridging ligand, leading to the formation of discrete multinuclear complexes or extended one-, two-, or three-dimensional MOFs. researchgate.net The presence of the amino group is particularly beneficial for applications like CO₂ capture, as it can enhance the basicity of the resulting framework. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for related N-heterocyclic ligands. Common methods include room-temperature stirring of the ligand and a metal salt in a suitable solvent like ethanol (B145695) or methanol, or solvothermal reactions at elevated temperatures to promote the crystallization of stable frameworks. d-nb.inforesearchgate.net

Characterization of the resulting metal complexes would be essential to confirm their structure and properties. A combination of analytical techniques is typically employed for this purpose.

Analytical Technique Purpose of Characterization References
Single-Crystal X-ray Diffraction Provides definitive information on the three-dimensional structure, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. researchgate.netmdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Used to confirm the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the C=N (pyridine ring), N-H (amino group), and C≡C (ethynyl group) bonds indicate their involvement in metal binding. The appearance of new low-frequency bands can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. sciencenet.cnmdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy can elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide insights into the binding mode. mdpi.comnih.gov
UV-Visible (UV-Vis) Spectroscopy Provides information on the electronic properties of the complexes. The appearance of new absorption bands compared to the free ligand can be attributed to d-d transitions within the metal center or ligand-to-metal charge transfer (LMCT) bands. researchgate.netnih.gov
Elemental Analysis Determines the elemental composition (C, H, N) of the complex, which helps in confirming the metal-to-ligand stoichiometry. jscimedcentral.comsciencenet.cn
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the complexes and can provide information about the loss of solvent molecules and the decomposition temperature of the framework. sciencenet.cn

Polymer Chemistry and Functional Materials Synthesis

The molecular structure of this compound is well-suited for its use as a monomer in the synthesis of functional polymers. Functional polymers are materials designed with specific chemical groups to impart special properties and are used in a wide range of applications, from biomedicine to electronics. mdpi.commdpi.com

The presence of the terminal ethynyl group is particularly significant. Acetylene-containing monomers can undergo various polymerization reactions, including:

Transition-metal catalyzed polymerization: Catalysts based on rhodium, palladium, or other transition metals can be used to form conjugated polyacetylenes.

Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-functionalized monomers to create highly regular polytriazoles.

Glaser-Hay Coupling: Oxidative coupling of the terminal alkyne can produce polydiacetylenes, which are known for their interesting electronic and nonlinear optical properties.

Furthermore, the amino group offers another route for polymerization, such as through condensation reactions with carboxylic acids or acyl chlorides to form polyamides, or with aldehydes to form polyimines (Schiff base polymers). The ability to incorporate functional groups into polymers is a key strategy for developing advanced materials. mit.eduresearchgate.net The pyridine, amine, and ethynyl functionalities within the polymer structure could be used for post-polymerization modification, allowing for the fine-tuning of material properties or the attachment of other molecules, such as biomolecules or sensors.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications (Potential Research Areas)

The field of organic electronics has seen rapid growth, with significant interest in materials for Organic Light-Emitting Diodes (OLEDs). The design of efficient emitter and charge-transport materials is crucial for device performance. nih.gov this compound exhibits structural motifs that are common in materials developed for OLEDs.

The compound can be described as a donor-π-acceptor (D-π-A) system.

Donor (D): The electron-donating amino group.

π-Bridge: The electron-rich ethynyl group.

Acceptor (A): The electron-deficient pyridine ring.

This intramolecular charge transfer (ICT) characteristic is a cornerstone of design for many advanced OLED emitters, including those exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF materials allow OLEDs to harvest both singlet and triplet excitons, potentially reaching 100% internal quantum efficiency. Pyridine-based derivatives have been successfully employed as acceptors in high-performance TADF emitters. researchgate.net

Moreover, pyridine and carbazole (B46965) derivatives are often investigated as hole-transporting materials (HTMs) due to their high chemical stability and suitable energy levels for facilitating charge injection into the emissive layer. nih.govmdpi.com The HOMO-LUMO energy levels of this compound would be suitable for its use as an HTM or as a building block for more complex optoelectronic materials. nih.gov Its rigid structure could also contribute to high thermal stability and good film-forming properties, which are desirable for solution-processed OLEDs. mdpi.com

Structural Feature of this compound Relevance to OLED Materials References
Amino Group (Donor) Electron-donating component in D-A or D-π-A systems. Common in hole-transporting materials and blue emitters. nih.gov
Pyridine Ring (Acceptor) Electron-deficient unit used in TADF emitters and electron-transporting materials. researchgate.netnih.gov
Ethynyl π-System Acts as a conjugated linker, facilitates intramolecular charge transfer, and can extend conjugation to tune emission color. -
Rigid Aromatic Structure Contributes to high thermal stability and morphological stability (high glass transition temperature), reducing device degradation. nih.gov

Ligand Design for Homogeneous and Heterogeneous Catalysis

The development of novel ligands is essential for advancing transition metal catalysis. This compound is an attractive scaffold for designing ligands for both homogeneous and heterogeneous catalysis. N-aryl-2-aminopyridines are widely used as directing groups in C-H activation reactions, where the pyridine nitrogen coordinates to a metal center (e.g., Pd, Rh, Ir) to facilitate the activation of a nearby C-H bond. rsc.org The bidentate chelating ability of the 2-aminopyridine (B139424) moiety can form stable metallacycle intermediates, controlling the reactivity and selectivity of catalytic transformations. rsc.org

Asymmetric Catalysis with Chiral Derivatives

Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. The development of new chiral ligands is critical to this field. nih.gov While this compound is achiral, it can be readily converted into a chiral ligand.

Several strategies can be envisioned for this transformation:

Derivatization of the Amino Group: The exocyclic amine can be reacted with a chiral acyl chloride, isocyanate, or other electrophiles to install a chiral auxiliary. The resulting chiral amide or urea (B33335) can then coordinate to a metal, creating a chiral environment around the catalytic center.

Introduction of a Chiral Substituent: A chiral group could be introduced at the methyl position or by modifying the ethynyl group.

Synthesis from Chiral Precursors: A synthetic route starting from chiral building blocks could yield an enantiomerically pure version of the ligand scaffold itself.

Chiral pyridine-containing ligands are used in a vast array of asymmetric reactions. hkbu.edu.hk For instance, chiral aminopyridine ligands have been successfully used in copper-catalyzed asymmetric Henry reactions. nih.gov By creating chiral derivatives of this compound, new catalysts could be developed for a range of transformations, including asymmetric hydrogenations, C-C bond formations, and C-H functionalization reactions. nih.govmdpi.com The modular nature of the ligand, with its distinct coordination sites and functionalizable groups, makes it an exceptionally promising platform for the design of next-generation chiral catalysts.

Role in Cross-Coupling Reactions and Other Catalytic Processes

The unique structural features of this compound, namely the presence of a nucleophilic amino group, a coordinating pyridine nitrogen atom, and a reactive ethynyl group, position it as a versatile building block and ligand precursor for a variety of catalytic applications. While direct catalytic applications of the parent compound are not extensively documented in publicly available research, the reactivity of its functional moieties has been well-established in the context of catalysis, particularly in the realm of cross-coupling reactions. The 2-aminopyridine scaffold is a known motif in the design of ligands and directing groups for transition metal-catalyzed transformations, and the ethynyl group offers a reactive handle for further functionalization or direct participation in catalytic cycles.

Derivatives of 2-aminopyridine are frequently employed in transition metal-catalyzed cross-coupling reactions, where the pyridine nitrogen and the amino group can act as a bidentate directing group, facilitating C-H activation and subsequent functionalization of the pyridine ring or a tethered aryl group. rsc.orgrsc.org This directing-group ability allows for regioselective and efficient bond formation. For instance, N-aryl-2-aminopyridines have been shown to be effective substrates in palladium, rhodium, and other transition metal-catalyzed reactions for the synthesis of complex heterocyclic structures. rsc.orgrsc.org The presence of the methyl group at the 6-position in this compound may introduce steric effects that can influence the selectivity and efficiency of such catalytic processes.

The ethynyl group is another key feature that imparts significant catalytic potential. Terminal alkynes are well-known participants in a variety of cross-coupling reactions, most notably the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The ethynyl moiety of this compound or its derivatives can readily engage in such reactions, allowing for the facile introduction of various organic fragments at the 5-position of the pyridine ring. This functionalization is a powerful tool for the synthesis of advanced materials and complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the ethynyl group itself can directly coordinate to transition metals, leading to the formation of catalytically active species. For example, ethynylpyridine compounds have been used to synthesize platinum(II) and gold(I) complexes that exhibit catalytic activity. rsc.orgrsc.orgacs.org These complexes can catalyze a range of organic transformations. The electronic properties of the pyridine ring, influenced by the amino and methyl substituents, can modulate the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. The ethynyl group can also play a role in the formation of supramolecular structures through hydrogen bonding, which can influence the catalytic environment. acs.org

The combination of the aminopyridine and ethynyl functionalities in a single molecule offers intriguing possibilities for the design of novel ligands. For example, the amino group can be functionalized to create multidentate ligands that can chelate to a metal center, while the ethynyl group remains available for participation in catalytic reactions or for tethering the catalytic complex to a solid support.

The following table summarizes representative examples of catalytic reactions involving derivatives of 2-aminopyridines and ethynylpyridines, illustrating the potential roles of the functional groups present in this compound.

Catalyst/Ligand SystemReaction TypeSubstratesProductKey Features
Pd(OAc)₂ / BQC-H ArylationN-aryl-2-aminopyridines, Potassium aryltrifluoroboratesN-(2-pyridyl) anilinesThe 2-aminopyridine acts as a directing group for C-H activation. rsc.org
[RhCp*Cl₂]₂AnnulationN-aryl-2-aminopyridine, AlkynesN-(2-pyridyl)indolesThe 2-aminopyridine scaffold participates in a [3+2] cycloaddition. rsc.org
[PtCl₂(dppe)] / CuISonogashira Coupling4-ethynylpyridine, [PtCl₂(dppe)][Pt(C≡CPy)₂(dppe)]Synthesis of a catalytically active platinum-ethynylpyridine complex. rsc.orgrsc.org
Gold(I) / Bidentate Pyridine LigandCyclopropanationPropargyl ester, StyreneCyclopropane derivativesPyridine-based ligands modulate the catalytic activity of gold(I). acs.org

Future Research Directions and Unexplored Avenues for 5 Ethynyl 6 Methylpyridin 2 Amine

The compound 5-Ethynyl-6-methylpyridin-2-amine represents a promising, yet largely unexplored, chemical entity. Its structure, featuring a 2-aminopyridine (B139424) core functionalized with a reactive ethynyl (B1212043) group, presents a versatile scaffold for a multitude of scientific investigations. The strategic placement of the amino, ethynyl, and methyl groups offers significant potential for derivatization and application across various scientific domains. This article outlines prospective future research directions for this compound, focusing on synthetic methodologies, molecular diversification, materials science, preclinical research, and interdisciplinary applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Ethynyl-6-methylpyridin-2-amine, and how are reaction conditions optimized?

  • The synthesis typically involves coupling reactions between ethynyl groups and pyridine precursors. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) under inert atmospheres is commonly used for ethynyl incorporation, as seen in analogous compounds like 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine . Reaction parameters such as temperature (80–120°C), solvent choice (DMF or THF), and base (triethylamine) are critical for yield optimization .

Q. What analytical techniques are essential for characterizing this compound?

  • High-Performance Liquid Chromatography (HPLC) ensures purity (>95% threshold), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying methyl and ethynyl protons/carbons. Mass spectrometry (ESI-MS or HRMS) provides molecular weight validation, as demonstrated in pyridinylpyrimidine derivatives .

Q. How do functional groups (ethynyl, methyl, amine) influence the compound’s reactivity?

  • The ethynyl group enables click chemistry (e.g., cycloaddition with azides), while the methyl group may sterically hinder certain reactions. The amine group participates in hydrogen bonding or coordination chemistry, as observed in pyridine-pyrimidine hybrids. Reactivity studies should include kinetic monitoring via UV-vis spectroscopy to track intermediate formation .

Advanced Research Questions

Q. What experimental design principles apply to optimizing multi-step syntheses of this compound?

  • Factorial design (e.g., 2³ factorial experiments) can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For instance, a study on pyrido[3,2-d]pyrimidines used factorial design to maximize yield by identifying interactions between reaction time and temperature .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Cross-validation with 2D NMR (COSY, HSQC) and computational modeling (DFT for predicted spectra) can clarify ambiguities. In pyrimidine derivatives, unexpected splitting was traced to hindered rotation of substituents .

Q. What strategies mitigate challenges in scaling up lab-scale syntheses?

  • Continuous flow reactors improve heat/mass transfer for ethynyl coupling steps, reducing side reactions. Automated platforms enable real-time monitoring of intermediates, as applied in industrial-scale pyrido[3,2-d]pyrimidine production .

Q. How can computational tools predict the biological or catalytic activity of this compound?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals to predict redox behavior, while molecular docking screens for target binding (e.g., methionine aminopeptidase inhibition in pyridinylpyrimidines). Software like Gaussian or AutoDock is recommended .

Methodological Considerations

  • Data Validation : Always use triplicate experiments for kinetic or yield data, with error margins <5% .
  • Safety Protocols : Adhere to institutional chemical hygiene plans, especially when handling ethynyl precursors (flammable, reactive) .
  • Ethical Compliance : Avoid unapproved biological testing; focus on in vitro or computational assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.